molecular formula C9H9BrO B2787839 1-(2-Bromo-3-methylphenyl)ethanone CAS No. 944268-58-0

1-(2-Bromo-3-methylphenyl)ethanone

Cat. No.: B2787839
CAS No.: 944268-58-0
M. Wt: 213.074
InChI Key: KFBAJJMHDBXFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO. It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom and a methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 3-methylacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in a solvent like carbon tetrachloride at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-3-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ether or tetrahydrofuran.

Major Products:

    Substitution: Formation of substituted ethanones.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism by which 1-(2-Bromo-3-methylphenyl)ethanone exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

  • 1-(4-Bromo-3-methylphenyl)ethanone
  • 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
  • 2-Bromo-1-(4-methylphenyl)ethanone

Comparison: 1-(2-Bromo-3-methylphenyl)ethanone is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which influences its reactivity and physical properties. Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for targeted applications .

Properties

IUPAC Name

1-(2-bromo-3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBAJJMHDBXFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(2-amino-3-methylphenyl)ethanone (Helv. Chim. Acta; EN; 62, 1979, 271-303,) (850 mg, 5.7 mmol) in hydrobromic acid (9 ml, 5.7 mmol) and water (6 ml), at 0° C., was added aqueous sodium nitrite solution (503 mg, 7.3 mmol) and the mixture was stirred for 15 min. This mixture was added to copper (I) bromide (899 mg, 6.3 mmol) in hydrobromic acid (9 ml, 5.7 mmol) at 60° C. and the reaction mixture was heated at 95° C. for a further 30 min. After cooling, the mixture was poured into an ice/water slurry and extracted with ethyl acetate. The combined extracts were dried (MgSO4) and concentrated in vacuo. To the residue was added ethyl acetate:cyclohexane [1:4] and the solution was filtered through silica. The filtrate was concentrated in vacuo to give the title compound (1.06 g).
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
503 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
copper (I) bromide
Quantity
899 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.